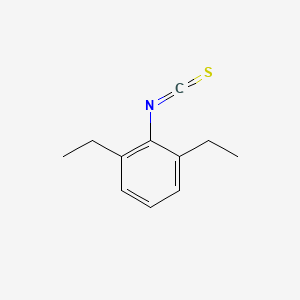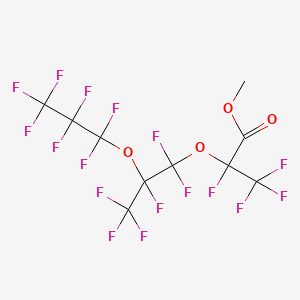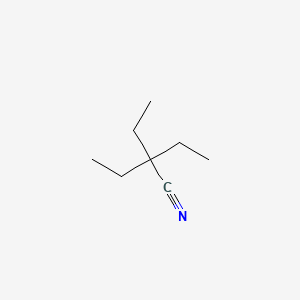
1,1,1-Trifluoro-3-iodopropane
描述
1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon with the molecular formula C3H4F3I. It is a colorless liquid with a boiling point of approximately 86-88°C and a density of 1.836 g/cm³ at 25°C . This compound is known for its unique structure, which allows it to participate in various chemical reactions requiring a halogenated propane molecule .
作用机制
Target of Action
1,1,1-Trifluoro-3-iodopropane, also known as 1-Iodo-3,3,3-trifluoropropane, is a halogenated hydrocarbon It’s known to be used in various chemical reactions, suggesting its targets could be a wide range of organic compounds .
Mode of Action
It’s known to participate in processes that require a halogenated propane molecule . It may interact with its targets through halogen bonding, a type of non-covalent interaction between the halogen atom (iodine in this case) and a variety of Lewis bases .
Biochemical Pathways
This compound has been used in the preparation of quaternary salt, 1-methyl-3-trifluoropropylimidazolium iodide . It’s also been used in a study of the quarternization of pyrazine, pyridazine, and pyrimidine . These reactions suggest that it may affect the biochemical pathways involving these compounds.
Pharmacokinetics
Given its use as a reagent in chemical reactions, it’s likely that its bioavailability and pharmacokinetics would depend on the specific conditions of the reaction it’s used in .
Result of Action
Its use in the preparation of quaternary salts and the quarternization of certain compounds suggests that it may play a role in facilitating these chemical transformations .
准备方法
1,1,1-Trifluoro-3-iodopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoropropane with iodine in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the halogenation process . Industrial production methods often involve the use of high-pressure reactors and precise distillation techniques to obtain high-purity this compound .
化学反应分析
1,1,1-Trifluoro-3-iodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Formation of Quaternary Salts: It is used in the preparation of quaternary salts, such as 1-methyl-3-trifluoropropylimidazolium iodide.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,1,1-Trifluoro-3-iodopropane has a wide range of scientific research applications, including:
Biology and Medicine: The compound’s unique structure makes it useful in the study of biological systems and the development of pharmaceuticals.
相似化合物的比较
1,1,1-Trifluoro-3-iodopropane can be compared with other similar halogenated hydrocarbons, such as:
- 1,1,1-Trifluoro-2-iodoethane
- Trifluoroiodomethane
- Heptafluoro-2-iodopropane
- Perfluoropropyl iodide
These compounds share similar properties, such as the presence of fluorine and iodine atoms, but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific structure, which allows it to participate in a distinct set of chemical reactions and applications .
属性
IUPAC Name |
1,1,1-trifluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYQAUQKZDZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963475 | |
| Record name | 1,1,1-Trifluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-37-7 | |
| Record name | 1,1,1-Trifluoro-3-iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,1,1-trifluoro-3-iodopropane in organic synthesis?
A: this compound serves as a valuable reagent in synthesizing β-trifluoromethylstyrenes through a domino Heck coupling reaction []. This method offers a convenient alternative to traditional approaches that rely on gaseous reagents like 3,3,3-trifluoropropene and often require additives and phosphines in the catalytic system.
Q2: How does the structure of this compound compare to its non-fluorinated counterpart, 1-iodopropane, in surface chemistry studies?
A: Both this compound and 1-iodopropane are used to study β-hydride elimination reactions on copper surfaces []. When adsorbed onto a Cu(111) surface at low temperatures, they form propyl (CH3CH2CH2-Cu) and trifluoropropyl (CF3CH2CH2-Cu) groups, respectively. Investigating the kinetics of β-hydride elimination in these fluorinated and non-fluorinated alkyl groups provides insights into the influence of fluorine substitution on surface reactions.
Q3: Can this compound be used in asymmetric synthesis, and what are the key considerations?
A: Yes, this compound can be used to synthesize trifluoromethyl-containing amino esters using a modified Davis protocol []. A crucial factor for success is employing titanium tetraisopropoxide (Ti(Oi-Pr)4) as the Lewis acid during the condensation of the intermediate aldehyde with (S)-(+)-p-toluenesulfinamide. Additionally, specific conditions for a high-yielding Wittig reaction involving the aldehyde hydrate and a phosphorus ylide have been identified, which may have broader applicability in similar reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















